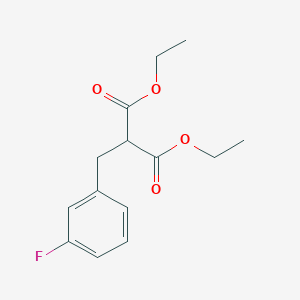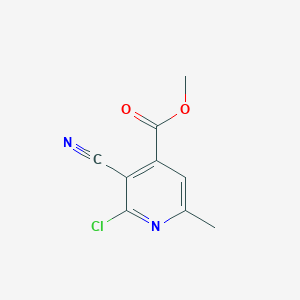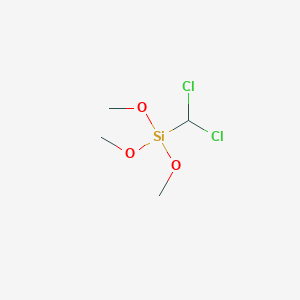![molecular formula C8H12O2 B3054342 Bicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 5971-67-5](/img/structure/B3054342.png)
Bicyclo[2.2.1]heptane-7-carboxylic acid
Overview
Description
Bicyclo[2.2.1]heptane-7-carboxylic acid, also known as norbornane-7-carboxylic acid, is an organic compound with the molecular formula C_8H_12O_2. It is a derivative of norbornane, a bicyclic hydrocarbon with a unique structure that includes a bridgehead carbon. This compound is of interest due to its strained bicyclic structure, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-7-carboxylic acid can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent functionalization of the resulting norbornene derivative can yield the carboxylic acid group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation steps to introduce the carboxylic acid functionality. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include esters, amides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[2.2.1]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying strained ring systems.
Biology: The compound is used in the design of enzyme inhibitors and as a scaffold for drug development.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-7-carboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Norbornane: The parent hydrocarbon, lacking the carboxylic acid group.
Norbornene: A similar bicyclic compound with a double bond.
Norbornadiene: A bicyclic compound with two double bonds.
7-Oxabicyclo[2.2.1]heptane: A derivative with an oxygen atom in the ring
Uniqueness: Bicyclo[2.2.1]heptane-7-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for functionalization compared to its parent hydrocarbon and other derivatives. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-1-2-6(7)4-3-5/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOORKXBTBVURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509086 | |
| Record name | Bicyclo[2.2.1]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5971-67-5 | |
| Record name | Bicyclo[2.2.1]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)




![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)


![1-[2-(2-Bromoethoxy)ethoxy]butane](/img/structure/B3054278.png)

![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
